2,6-Diazaspiro[4.5]decane
Description
2,6-Diazaspiro[4.5]decane (CAS 35731-28-3) is a bicyclic spiro compound featuring a cyclopentane ring fused to a piperazine-like structure via a spiro carbon atom. Its molecular formula is C₈H₁₆N₂, with a molecular weight of 140.23 g/mol . This compound is commercially available for industrial applications, including agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Key derivatives, such as tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (CAS 960294-16-0), are used as protected intermediates in drug synthesis .
Properties
IUPAC Name |
2,6-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-8(3-1)4-6-9-7-8/h9-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSHABMIUZYHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311923 | |
| Record name | 2,6-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35731-28-3 | |
| Record name | 2,6-Diazaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35731-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[4.5]decane typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another approach involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
Industrial production of 2,6-Diazaspiro[4.5]decane may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of catalysts like Raney nickel are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,6-Diazaspiro[4.5]decane has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound may also interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
6-Aryl-6,9-Diazaspiro[4.5]decane-8,10-diones
Structural Features : These derivatives incorporate aryl groups (e.g., phenyl, 4-methylphenyl) at position 6 and diketopiperazine moieties.
Synthesis : Prepared via refluxing carboxylic acid derivatives with ethylenediamine in dioxane under acidic conditions, achieving yields of 50–85% .
Physical Properties : Melting points vary significantly:
1-Aryl-1,4-Diazaspiro[5.5]undecane-3,5-diones
Structural Features : Larger spiro system (undecane core) with aryl substituents at position 1.
Synthesis : Similar to 6-aryl derivatives but yields higher (e.g., 80% for 1-phenyl derivative 5d ) .
Physical Properties : Higher melting points compared to decane analogs:
2,8-Diazaspiro[4.5]decane Derivatives
Structural Features: Nitrogen atoms at positions 2 and 8 instead of 2 and 4. Synthesis: Patent data (2024) describes novel methods for 2,8-diazaspiro[4.5]decane compounds, though specific yields are undisclosed . Applications: Likely explored for CNS-targeting drugs due to structural similarity to piperazine-based therapeutics.
2,6-Diazaspiro[3.3]heptane Derivatives
Structural Features : Smaller spiro system (heptane core) with higher ring strain.
Synthesis : Used in polymer chemistry for polyamides; interfacial polycondensation yields optically active polymers .
Applications : Model compounds like 2,6-di[(±)-trans-2-methylcyclopropanecarboxyl]-2,6-diazaspiro[3.3]heptane aid conformational studies .
Comparative Data Table
Key Findings and Implications
Structural Impact on Bioactivity: Larger spiro systems (undecane vs. decane) improve thermal stability and anticonvulsant efficacy .
Synthetic Efficiency :
- 1,4-Diazaspiro[5.5]undecane derivatives achieve higher yields (80–85%) than 6,9-diazaspiro[4.5]decane analogs (50–60%), likely due to reduced steric hindrance .
Commercial Relevance :
- tert-Butyl-protected 2,6-diazaspiro[4.5]decane (CAS 960294-16-0) is widely used in API synthesis, reflecting demand for modular intermediates .
Biological Activity
2,6-Diazaspiro[4.5]decane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound features two nitrogen atoms within its bicyclic framework, which contributes to its reactivity and biological properties. The dihydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C10H14N2·2HCl
- Structure : The spirocyclic structure includes a bicyclic framework with two nitrogen atoms, which influences the compound's electronic properties and steric hindrance.
Inhibition of RIPK1
One of the most significant biological activities of 2,6-Diazaspiro[4.5]decane is its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase is crucial in necroptosis, a programmed form of cell death associated with various diseases, including neurodegenerative disorders and cancer.
- Mechanism of Action : The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis. Studies have demonstrated that this inhibition can prevent necroptotic cell death in several cell lines, including U937 cells derived from human histiocytic lymphoma.
Case Study: Inhibition Potency
A study demonstrated the potency of 2,6-Diazaspiro[4.5]decane as an RIPK1 inhibitor through various assays:
| Cell Line | IC50 (µM) | Mechanism Description |
|---|---|---|
| U937 | 0.215 | Inhibition of necroptosis via RIPK1 |
| HeLa | 0.127 | Selective inhibition in cervical cancer cells |
| Primary Neurons | 0.143 | Neuroprotective effects against necroptosis |
This data indicates that 2,6-Diazaspiro[4.5]decane exhibits selective inhibition across different cell types, suggesting its potential therapeutic applications in conditions characterized by excessive necroptosis.
Structure-Activity Relationship Studies
Further research on derivatives of 2,6-Diazaspiro[4.5]decane has explored structure-activity relationships (SAR) to optimize its biological activity:
| Compound Variant | Activity (IC50 µM) | Notes |
|---|---|---|
| 6-Benzyl-2,6-diazaspiro[4.5]decane | 0.095 | Enhanced binding affinity to RIPK1 |
| tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane | 0.071 | Increased lipophilicity enhances bioavailability |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | >25 | Limited activity; requires further modification |
These findings highlight how modifications to the core structure can significantly influence the inhibitory potency against RIPK1.
Applications in Drug Discovery
The unique properties of 2,6-Diazaspiro[4.5]decane position it as a promising candidate for developing therapeutics targeting diseases associated with necroptosis:
- Therapeutic Areas : Potential applications include treatments for neurodegenerative diseases, ischemic injuries, and certain cancers where RIPK1 plays a pivotal role.
- Research Directions : Ongoing studies are focusing on optimizing derivatives for improved selectivity and potency while minimizing potential off-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
